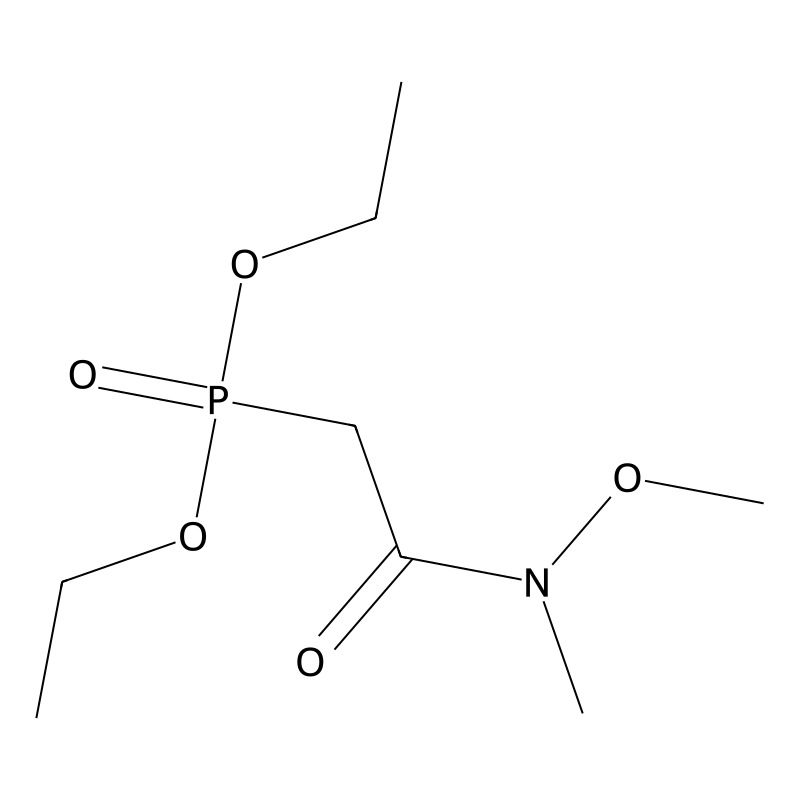

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Physical Chemistry

Scientific Field: Physical Chemistry.

Summary of the Application: N-methylacetamide is used in the study of deep eutectic solvents (DESs), specifically LiTf2N:N-methylacetamide.

Methods of Application: The properties of LiTf2N:N-methylacetamide change with the evaporation of N-methylacetamide from the solvent, which influences the performance of the energy-storing devices.

Results or Outcomes: The evaporation mechanism of the DES LiTf2N:N-methylacetamide can be divided into three stages.

Application in Organic Chemistry

Scientific Field: Organic Chemistry.

Summary of the Application: N-methylacetamide is used in the preparation of α-ketoacetals, which are key intermediates in the synthesis of several compounds.

Methods of Application: The Weinreb amides were prepared from the α,α-dimethoxyacetic acids.

Results or Outcomes: The α-ketoacetals were obtained in 70–99% yield.

Application in Industrial Testing

Scientific Field: Industrial Testing.

Summary of the Application: Phosphonic Acid Diethyl Ester, a compound related to “2-diethoxyphosphoryl-N-methoxy-N-methylacetamide”, is used in industrial testing.

Application in Molecular Biology

Scientific Field: Molecular Biology.

Summary of the Application: N-Methoxy-N-methylacetamide, a compound related to “2-diethoxyphosphoryl-N-methoxy-N-methylacetamide”, is used in molecular biology methods.

The origin and specific significance of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide in scientific research are currently unknown. There is no published research readily available that explores its synthesis, properties, or applications.

Molecular Structure Analysis

The compound possesses several key features:

- Amide bond: The central N-C=O group indicates an amide functional group. Amides are known for their stability and ability to participate in hydrogen bonding [].

- Diethoxyphosphoryl group: This group (P(OCH2CH3)2) contains a central phosphorus atom bonded to two ethoxy groups (OCH2CH3). Phosphorus compounds play diverse roles in biochemistry, but the specific function of this group here is unclear [].

- Methoxy and methyl groups: The presence of a methoxy group (OCH3) and a methyl group (CH3) bonded to the same nitrogen atom suggests potential steric hindrance and the possibility of influencing reactivity [].

The synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diethyl phosphite with N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to facilitate the formation of the phosphonate moiety effectively. Detailed protocols can vary based on the desired purity and yield .

Uniqueness

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is unique due to its specific functional groups that enable it to serve as an intermediate for complex organic syntheses, particularly those aimed at producing biologically active molecules. Its application in creating specific antitumor agents sets it apart from simpler organophosphorus compounds that do not possess similar synthetic versatility.

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate shares structural similarities with other organophosphorus compounds, particularly those containing phosphonate groups. Here are some similar compounds:

- Diethyl Phosphate: A simpler phosphoric acid ester used primarily as a flame retardant and plasticizer.

- Dimethyl Methylphosphonate: Known for its use as a precursor in chemical warfare agents and as a solvent.

- Diisopropyl Fluorophosphate: An organophosphate compound used as an insecticide and nerve agent.